1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium

Catalog No.
S1545956
CAS No.
198139-38-7
M.F
C15H17N2O+
M. Wt
241.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyri...

CAS Number

198139-38-7

Product Name

1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium

Molecular Formula

C15H17N2O+

Molecular Weight

241.31 g/mol

InChI

InChI=1S/C15H17N2O/c1-18-14-7-5-13(6-8-14)12-17-11-10-16-9-3-2-4-15(16)17/h2-9H,10-12H2,1H3/q+1

InChI Key

JEFDYQRIBGMLPZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CC[N+]3=CC=CC=C23

Canonical SMILES

COC1=CC=C(C=C1)CN2CC[N+]3=CC=CC=C23

1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium is a heterocyclic compound that integrates an imidazo[1,2-a]pyridine core with a methoxybenzyl substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C15H17N2O, and it features a positive charge on the nitrogen atom in the imidazole ring, categorizing it as a quaternary ammonium compound .

Including:

  • Nucleophilic Substitution: The positively charged nitrogen can attract nucleophiles, leading to substitution reactions.
  • Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form more complex structures.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho and para positions on the aromatic ring.

Research indicates that compounds similar to 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium exhibit various biological activities:

  • Antimicrobial Activity: Some imidazo[1,2-a]pyridine derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: Certain derivatives have been investigated for their potential to inhibit tumor growth by targeting specific kinases involved in cancer progression .
  • Cognitive Enhancers: Preliminary studies suggest that some compounds in this class may enhance cognitive functions, making them candidates for further research in neuropharmacology.

The synthesis of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium can be achieved through several methods:

  • Cyclocondensation Reactions: This method involves the reaction of appropriate precursors such as 4-methoxybenzaldehyde with amino derivatives in the presence of acid catalysts under controlled temperatures .
  • Electrophilic Aromatic Substitution: Starting from a suitable imidazo[1,2-a]pyridine derivative, the methoxybenzyl group can be introduced through electrophilic substitution reactions.
  • Quaternization Reactions: The final step often involves quaternizing the nitrogen atom to achieve the positive charge characteristic of this compound.

The potential applications of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium include:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting various diseases such as infections and cancer.
  • Biochemical Probes: Used in research to study biological pathways or mechanisms due to its ability to interact with specific proteins or enzymes.
  • Material Science: Potential use in creating functional materials due to its unique electronic properties.

Interaction studies involving 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium focus on its binding affinity with biological targets. For example:

  • Kinase Inhibition Studies: Investigating how this compound interacts with various kinases can reveal its potential as an anticancer agent.
  • Receptor Binding Studies: Understanding its interaction with neurotransmitter receptors may elucidate its effects on cognitive functions.

Several compounds share structural similarities with 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-(imidazo[1,2-a]pyridin-3-yl)pyrimidineContains imidazo and pyrimidine ringsInhibits c-KIT kinase mutations
Imidazo[1,2-a]pyridine derivativesVarious substitutions on the imidazole ringAntimicrobial and anticancer activities
2-trifluoromethyl imidazo[1,2-a]pyridineTrifluoromethyl group additionEnhanced pharmacological properties and bioactivity

Uniqueness

The uniqueness of 1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium lies in its specific methoxybenzyl substitution which may influence its solubility and interaction profile compared to other imidazo derivatives. This could potentially enhance its pharmacokinetic properties and selectivity towards biological targets.

XLogP3

2.6

Wikipedia

1-(4-METHOXYBENZYL)-2,3-DIHYDRO-IMIDAZO[1,2-A]PYRIDIN-1-IUM

Dates

Last modified: 07-17-2023

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